3-(2-Amino-ethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester 3-(2-Amino-ethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13474384
InChI: InChI=1S/C13H26N2O2S/c1-13(2,3)17-12(16)15-7-4-5-11(9-15)10-18-8-6-14/h11H,4-10,14H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCCC(C1)CSCCN
Molecular Formula: C13H26N2O2S
Molecular Weight: 274.43 g/mol

3-(2-Amino-ethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13474384

Molecular Formula: C13H26N2O2S

Molecular Weight: 274.43 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Amino-ethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C13H26N2O2S
Molecular Weight 274.43 g/mol
IUPAC Name tert-butyl 3-(2-aminoethylsulfanylmethyl)piperidine-1-carboxylate
Standard InChI InChI=1S/C13H26N2O2S/c1-13(2,3)17-12(16)15-7-4-5-11(9-15)10-18-8-6-14/h11H,4-10,14H2,1-3H3
Standard InChI Key XSENHVZNOPXVQJ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCCC(C1)CSCCN
Canonical SMILES CC(C)(C)OC(=O)N1CCCC(C1)CSCCN

Introduction

Chemical Identity and Structural Characteristics

3-(2-Amino-ethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a piperidine derivative featuring a tert-butyl carbamate group at the nitrogen atom and a 2-aminoethylsulfanylmethyl substituent at the 3-position of the piperidine ring. Its structural complexity makes it a valuable intermediate in organic synthesis and pharmaceutical applications.

Molecular Data

  • IUPAC Name: tert-Butyl 3-(((2-aminoethyl)thio)methyl)piperidine-1-carboxylate

  • Molecular Formula: C₁₃H₂₆N₂O₂S

  • Molecular Weight: 274.43 g/mol

  • CAS Registry Number: 1353973-93-9

  • SMILES: CC(C)(C)OC(=O)N1CCCCC1CSCCN

  • InChI Key: MDGGALZNGGIKFK-UHFFFAOYSA-N

Structural Features

  • Piperidine Core: A six-membered saturated ring with one nitrogen atom.

  • tert-Butyl Carbamate: Provides steric protection, enhancing stability against hydrolysis.

  • 3-Substituent: A methylthio group (-SCH₂-) linked to a 2-aminoethyl chain (-CH₂CH₂NH₂), introducing both nucleophilic (amine) and electrophilic (thioether) reactivity.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multi-step reactions focusing on introducing the tert-butyl carbamate and thioether functionalities.

Key Synthetic Routes

  • Piperidine Functionalization:

    • Step 1: Protection of piperidine’s nitrogen with Boc (tert-butoxycarbonyl) using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) .

    • Step 2: Bromination at the 3-position of the piperidine ring using N-bromosuccinimide (NBS) or bromine under controlled conditions .

    • Step 3: Thioether formation via nucleophilic substitution of the brominated intermediate with 2-aminoethanethiol in a polar solvent (e.g., DMF) .

  • Alternative Pathway:

    • Direct alkylation of a pre-functionalized piperidine derivative with a thiol-containing amine, facilitated by Mitsunobu conditions or metal catalysis .

Optimization Considerations

  • Yield: Reported yields range from 47% to 95% depending on the substitution and purification methods .

  • Challenges: Competing side reactions (e.g., oxidation of thioethers) necessitate inert atmospheres and low-temperature conditions.

Applications in Pharmaceutical Chemistry

This compound serves as a versatile intermediate in drug discovery, particularly in the synthesis of kinase inhibitors and anticancer agents.

Case Studies

  • Palbociclib Intermediate: Analogous tert-butyl piperidine carboxylates are used in the synthesis of CDK4/6 inhibitors like palbociclib, highlighting its role in oncology research .

  • Protease Inhibitors: The amino-thioether motif is critical in designing inhibitors targeting viral proteases (e.g., HIV-1 protease) .

Biological Relevance

  • Cell Permeability: The tert-butyl group enhances lipophilicity, improving membrane penetration.

  • Targeted Delivery: The amine functionality allows conjugation with targeting moieties or prodrug strategies.

Physicochemical Properties

Spectroscopic Data

  • NMR (400 MHz, CDCl₃):

    • δ 1.43 (s, 9H, Boc CH₃), 2.52 (m, 2H, SCH₂), 3.56–3.59 (t, 2H, NCH₂), 4.30 (s, 2H, NH₂) .

  • Mass Spectrometry: m/z 274.43 [M+H]⁺ .

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